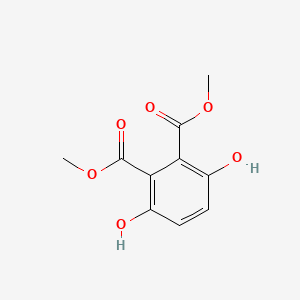

Dimethyl 3,6-dihydroxyphthalate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7474-92-2 |

|---|---|

Molekularformel |

C10H10O6 |

Molekulargewicht |

226.18 g/mol |

IUPAC-Name |

dimethyl 3,6-dihydroxybenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3 |

InChI-Schlüssel |

NVFVMNBLADPUFB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1C(=O)OC)O)O |

Herkunft des Produkts |

United States |

Structural Context and Significance Within the Broader Phthalate Family

Phthalates are diesters of phthalic acid, characterized by a benzene-1,2-dicarboxylic acid core. This broad family of compounds has been extensively used in various applications, most notably as plasticizers to increase the flexibility of polymers like polyvinyl chloride (PVC). The properties of a specific phthalate (B1215562) are determined by the nature of the alcohol-derived ester groups and any additional substituents on the aromatic ring.

Dimethyl 3,6-dihydroxyphthalate, with the chemical formula C₁₀H₁₀O₆, is structurally a dimethyl ester of 3,6-dihydroxyphthalic acid. Its key distinguishing features are:

A central benzene (B151609) ring.

Two methyl ester groups (-COOCH₃) at positions 1 and 2.

Two hydroxyl groups (-OH) at positions 3 and 6.

This substitution pattern is significant. Unlike common phthalates such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), which are simple diesters, the hydroxyl groups on the benzene ring of Dimethyl 3,6-dihydroxyphthalate introduce sites for hydrogen bonding and further chemical reactions, such as etherification or esterification. This functionality fundamentally alters its chemical character, making it less suited for traditional plasticizer roles but more valuable as a specialized chemical intermediate.

Advanced Synthetic Methodologies and Chemical Derivatization of Dimethyl 3,6 Dihydroxyphthalate

Total Synthesis Approaches Utilizing Dimethyl 3,6-dihydroxyphthalate as a Building Block

The unique arrangement of functional groups in dimethyl 3,6-dihydroxyphthalate makes it an attractive starting material for the total synthesis of more complex molecules. Its benzene (B151609) core, activated by two hydroxyl groups, can participate in various ring-forming and coupling reactions.

Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds to build larger molecular frameworks. researchgate.net Dimethyl 3,6-dihydroxyphthalate can serve as a precursor for polycyclic aromatic compounds, such as naphthalene (B1677914) derivatives. For instance, a double intermolecular Wittig reaction can be employed to construct larger ring systems. In a related synthesis of 2,3,6,7-substituted anthracene (B1667546) derivatives, a protected benzenetetracarbaldehyde precursor undergoes a double Wittig reaction followed by deprotection and an intramolecular double ring-closing condensation. chemrxiv.org This strategy highlights how precursors with multiple reactive sites can be used to form complex, multi-ring structures under mild conditions. chemrxiv.org The hydroxyl groups on the dimethyl 3,6-dihydroxyphthalate ring can be converted to triflates to facilitate cross-coupling reactions, or the ester groups can be reduced to aldehydes to participate in condensation chemistry, providing a pathway to functionalized naphthalenes and other polycyclic systems.

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single, often stereocontrolled, step. numberanalytics.com The [4+2] cycloaddition, or Diels-Alder reaction, is particularly noteworthy for its ability to form six-membered rings, which is the core structure of phthalates. libretexts.orglibretexts.org This reaction involves the combination of a conjugated diene (a molecule with four π-electrons) and a dienophile (a molecule with two π-electrons) to produce a cyclohexene (B86901) ring. libretexts.org

The synthesis of the dihydroxyphthalate core itself can be achieved through a Diels-Alder strategy. For example, a suitably substituted diene can react with an acetylene (B1199291) dicarboxylate derivative (acting as the dienophile) to form the functionalized six-membered ring. Subsequent aromatization would yield the desired phthalate (B1215562) structure. The stereochemistry and regioselectivity of such cycloadditions are highly predictable, governed by the electronic properties of the substituents on both the diene and dienophile. pageplace.de This approach is central to biomimetic syntheses, where complex natural products are assembled using reaction pathways that mimic biosynthetic processes, as seen in the Diels-Alder dimerization used to synthesize (±)-ulodione A. chemrxiv.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products. For reactions involving phthalate synthesis, such as the esterification of phthalic anhydride (B1165640) with an alcohol, key parameters include the choice of catalyst, reactant molar ratios, reaction time, and temperature. google.com In a patented process for producing dimethyl phthalate, a synergistic catalyst system was used to achieve a high esterification rate and yield. google.com The optimization of such processes often involves screening various catalysts and adjusting molar ratios to shift the reaction equilibrium toward the product.

The table below illustrates typical parameters that are optimized in a related phthalate synthesis, which can be applied to the derivatization of dimethyl 3,6-dihydroxyphthalate.

Table 1: Illustrative Reaction Condition Optimization for Phthalate Synthesis

| Parameter | Range Studied | Optimal Value | Outcome |

| Molar Ratio (Anhydride:Alcohol) | 1:2.0 - 1:3.0 | 1:2.6 - 1:2.8 | Maximizes conversion |

| Catalyst Loading (% of total mass) | 0.01% - 2.0% | 0.05% - 1.0% | Balances reaction rate and cost |

| Reaction Time (hours) | 1 - 6 hours | 2 - 4 hours | Ensures completion of reaction |

| Catalyst Mass Ratio (Catalyst A:Catalyst B) | 1:1 - 1:6 | 1:1 - 1:5 | Enhances synergistic catalytic effect |

Data adapted from a representative industrial process for dimethyl phthalate synthesis. google.com

Regioselective Functionalization Strategies of Dimethyl 3,6-dihydroxyphthalate

The presence of two identical hydroxyl groups and two identical ester groups on a symmetrical ring presents a challenge and an opportunity for regioselective chemistry. Achieving site-selective modification is key to creating unsymmetrical derivatives for further synthetic applications.

Regioselective functionalization of the two hydroxyl groups is a critical step in harnessing the full synthetic potential of dimethyl 3,6-dihydroxyphthalate. Standard strategies involve using a protecting group that can be selectively attached to one hydroxyl group, leaving the other free for reaction. This can often be achieved by using a bulky protecting group under sterically controlled conditions or by leveraging subtle differences in the electronic environment if the molecule's symmetry is broken by a preceding reaction. Once one hydroxyl group is protected, the other can be selectively alkylated, acylated, or converted into a leaving group (e.g., triflate) for cross-coupling reactions. Subsequent removal of the protecting group reveals a mono-functionalized derivative.

The two methyl ester groups of dimethyl 3,6-dihydroxyphthalate can also be selectively manipulated. One powerful method for achieving mono-de-esterification is through enzymatic transformation. Studies on related dimethyl phthalate isomers have shown that microorganisms like Rhodococcus rubber can hydrolyze one ester group to yield the corresponding mono-methyl phthalate intermediate. researchgate.net This biological approach offers high selectivity under mild conditions.

The table below summarizes the transformation of different dimethyl phthalate isomers by Rhodococcus rubber, highlighting the formation of the monoester intermediate.

Table 2: Microbial Transformation of Dimethyl Phthalate Isomers

| Substrate (Isomer) | Initial Concentration | Transformation Time | Intermediate Identified |

| Dimethyl Phthalate (DMP) | 80 mg/L | 9 days | Mono-methyl Phthalate (MMP) |

| Dimethyl Isophthalate (B1238265) (DMI) | 80 mg/L | 1 day | Mono-methyl Isophthalate (MMI) |

| Dimethyl Terephthalate (B1205515) (DMT) | 80 mg/L | 5 days | Mono-methyl Terephthalate (MMT) |

Data derived from the study of phthalate ester transformation by Rhodococcus rubber Sa. researchgate.net

Chemically, selective hydrolysis of one ester group can be achieved by carefully controlling stoichiometry (using one equivalent of base) and reaction conditions. Alternatively, transesterification, where the methyl groups of the esters are exchanged with other alkyl or aryl groups, can be performed. This is typically accomplished by heating the diester in an excess of a different alcohol in the presence of an acid or base catalyst, allowing for the synthesis of a diverse library of phthalate esters.

: A Focus on Green Chemistry

Despite a comprehensive search of scientific literature and chemical databases, specific documented research on the advanced synthetic methodologies, chemical derivatization, and the application of green chemistry principles for the compound "Dimethyl 3,6-dihydroxyphthalate" is not available.

The provided outline requests a detailed analysis of this specific molecule, including catalytic approaches for waste reduction, solvent minimization, sustainable reagent selection, and atom economy analysis. However, publicly accessible research and data to populate these specific sections for Dimethyl 3,6-dihydroxyphthalate are currently absent.

General principles of green chemistry are well-established for the synthesis of related compounds, such as other phthalate esters and aromatic diacids. These principles often include:

Catalytic Esterification: The use of solid acid catalysts or enzyme catalysis to replace traditional mineral acids, which are corrosive and generate significant waste. organic-chemistry.org

Sustainable Solvents: The exploration of greener solvent alternatives like ionic liquids, deep eutectic solvents, or bio-based solvents to replace hazardous and volatile organic compounds. usc.edunih.gov

Atom Economy: The design of synthetic routes that maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. wikipedia.orgnumberanalytics.com

While these general strategies are applicable to the synthesis of esters, the lack of specific studies on Dimethyl 3,6-dihydroxyphthalate prevents a detailed and accurate discussion as mandated by the provided outline. Research into the synthesis of similar molecules, such as 2,5-dihydroxyterephthalic acid, has been documented, but direct extrapolation of these methods and their associated green chemistry metrics to Dimethyl 3,6-dihydroxyphthalate would be speculative and scientifically unsound. google.comresearchgate.net

Therefore, this article cannot be generated as requested due to the absence of specific scientific data for Dimethyl 3,6-dihydroxyphthalate in the public domain.

Elucidation of Chemical Reactivity and Transformation Pathways of Dimethyl 3,6 Dihydroxyphthalate

Oxidative Transformations: Formation of Electrophilic Quinone Derivatives

The hydroquinone (B1673460) moiety in dimethyl 3,6-dihydroxyphthalate is susceptible to oxidation, leading to the formation of highly reactive electrophilic quinone derivatives. This transformation is a key aspect of its chemistry, opening avenues for further functionalization and molecular construction.

Mechanism of Electrophilic Quinone Generation from Dimethyl 3,6-dihydroxyphthalate

The oxidation of dimethyl 3,6-dihydroxyphthalate to its corresponding p-benzoquinone derivative proceeds through a two-electron oxidation process. This transformation can be initiated by a variety of oxidizing agents. The generally accepted mechanism involves the sequential removal of a proton and an electron.

The initial step is the deprotonation of one of the hydroxyl groups, followed by the loss of an electron to form a semiquinone radical intermediate. This intermediate is then further oxidized by the loss of the second proton and another electron to yield the final quinone product. The presence of electron-withdrawing ester groups on the aromatic ring can influence the redox potential of the hydroquinone system.

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the oxidation of dimethyl 3,6-dihydroxyphthalate is the semiquinone radical. This species is often transient and highly reactive. Its presence can sometimes be inferred through the observation of subsequent reaction products or detected using specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy under specific conditions. The final, more stable, reactive species is the resulting 2,5-dicarbomethoxy-p-benzoquinone. This quinone is a potent electrophile, susceptible to nucleophilic attack.

Factors Influencing Oxidation Efficiency and Selectivity

The efficiency and selectivity of the oxidation of dimethyl 3,6-dihydroxyphthalate are influenced by several factors:

Oxidizing Agents: A wide range of oxidizing agents can be employed for this transformation. Milder reagents may allow for the isolation of the quinone, while stronger oxidants might lead to further degradation or side reactions. Common oxidizing agents include ceric ammonium (B1175870) nitrate (B79036) (CAN), ferric chloride (FeCl₃), and various high-valent metal species. The choice of oxidant can significantly impact the reaction rate and yield.

Solvents: The solvent system can affect the solubility of the reactants and the stability of the intermediates. Protic solvents may participate in the reaction, while aprotic solvents are often preferred to avoid side reactions.

pH: The pH of the reaction medium plays a crucial role, as the deprotonation of the hydroxyl groups is a key step in the oxidation process. Basic conditions can facilitate the initial deprotonation, but may also promote side reactions. Acidic conditions can be used with certain oxidants.

| Factor | Influence on Oxidation | Examples of Conditions |

| Oxidizing Agent | Determines reaction rate and potential for side reactions. | Ceric Ammonium Nitrate (CAN), Ferric Chloride (FeCl₃), Dioxygen with catalyst |

| Solvent | Affects solubility and stability of reactants and intermediates. | Acetonitrile, Dichloromethane, Methanol (B129727) |

| pH | Influences the ease of deprotonation of hydroxyl groups. | Acidic, Neutral, or Basic conditions depending on the chosen oxidant. |

Reactivity of the Hydroxyl and Ester Functionalities of Dimethyl 3,6-dihydroxyphthalate

Beyond its oxidation, the hydroxyl and ester groups of dimethyl 3,6-dihydroxyphthalate offer further opportunities for chemical modification, enabling the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

The two hydroxyl groups of dimethyl 3,6-dihydroxyphthalate can undergo esterification and etherification reactions to yield a variety of derivatives.

Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding diesters. This reaction allows for the introduction of various acyl groups, modifying the properties of the parent molecule.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide, can be employed to form the corresponding diethers. This modification can be used to protect the hydroxyl groups or to introduce new functionalities.

The reactivity of the ester groups present in the molecule must also be considered. Under harsh conditions, these methyl esters can undergo transesterification if other alcohols are present in the reaction mixture.

Condensation and Coupling Reactions for Polycyclic Scaffold Construction

The reactive nature of the quinone derived from dimethyl 3,6-dihydroxyphthalate, as well as the inherent functionalities of the parent molecule, allows for its use in the construction of complex polycyclic systems.

One of the most powerful methods for constructing polycyclic scaffolds from the oxidized form of dimethyl 3,6-dihydroxyphthalate is the Diels-Alder reaction. nih.govscispace.com The resulting 2,5-dicarbomethoxy-p-benzoquinone can act as a dienophile, reacting with a wide range of dienes to form new six-membered rings. nih.govscispace.com This cycloaddition reaction is a powerful tool for rapidly increasing molecular complexity and has been widely used in the total synthesis of natural products. nih.gov The electron-withdrawing ester groups on the quinone ring enhance its reactivity as a dienophile in these [4+2] cycloadditions.

Furthermore, the aromatic ring of dimethyl 3,6-dihydroxyphthalate itself, or its derivatives, can potentially participate in various coupling reactions, such as Suzuki or Sonogashira coupling, following appropriate functionalization (e.g., conversion of hydroxyl groups to triflates). These reactions would allow for the connection of the phthalate (B1215562) core to other aromatic or unsaturated systems, leading to the formation of extended π-conjugated polycyclic structures.

| Reaction Type | Reactant(s) | Product Type | Application |

| Diels-Alder Reaction | 2,5-Dicarbomethoxy-p-benzoquinone, Diene | Polycyclic quinone derivatives | Synthesis of complex natural products and novel materials |

| Suzuki Coupling | Halogenated or triflated derivative, Boronic acid | Biaryl or polycyclic aromatic compounds | Construction of extended π-systems |

| Sonogashira Coupling | Halogenated or triflated derivative, Terminal alkyne | Aryl-alkyne adducts | Synthesis of functionalized polycyclic compounds |

Cleavage and Rearrangement Studies

The chemical reactivity of Dimethyl 3,6-dihydroxyphthalate is governed by its functional groups: two ester groups, two hydroxyl groups, and a benzene (B151609) ring. Cleavage and rearrangement reactions are fundamental transformation pathways for such substituted aromatic compounds. While specific documented research on the rearrangement of Dimethyl 3,6-dihydroxyphthalate is limited in publicly available literature, its cleavage pathways can be understood through the established chemistry of esters.

The most prominent cleavage reaction for Dimethyl 3,6-dihydroxyphthalate is the hydrolysis of its two methyl ester groups. This reaction, a classic example of nucleophilic acyl substitution, can be catalyzed by either acid or base.

Under basic conditions, a process known as saponification, the ester is treated with a base like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate groups to yield 3,6-dihydroxyphthalic acid.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanol results in the formation of the corresponding carboxylic acid. This process is reversible and is known as Fischer esterification in the reverse direction.

The table below outlines the expected products from the complete hydrolysis of Dimethyl 3,6-dihydroxyphthalate.

| Reactant | Reagents/Conditions | Product(s) | Reaction Type |

| Dimethyl 3,6-dihydroxyphthalate | 1. NaOH (aq), Δ 2. H₃O⁺ | 3,6-Dihydroxyphthalic acid, Methanol | Base-catalyzed hydrolysis (Saponification) |

| Dimethyl 3,6-dihydroxyphthalate | H₃O⁺ (aq), Δ | 3,6-Dihydroxyphthalic acid, Methanol | Acid-catalyzed hydrolysis |

Detailed research findings on specific rearrangement reactions involving the Dimethyl 3,6-dihydroxyphthalate scaffold are not extensively reported in scientific literature. Rearrangements in substituted aromatic systems often require specific conditions or functional groups that may not be readily present or induced in this molecule under typical laboratory conditions.

Theoretical and Computational Investigations of Dimethyl 3,6 Dihydroxyphthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Stability Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dimethyl 3,6-dihydroxyphthalate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The stability of the molecule would be assessed by analyzing its total electronic energy and vibrational frequencies. A stable structure would exhibit no imaginary frequencies in its vibrational spectrum.

No specific DFT studies on the molecular geometry and stability of Dimethyl 3,6-dihydroxyphthalate have been found in the public domain.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Specific FMO analysis data, including HOMO-LUMO energy values and orbital plots for Dimethyl 3,6-dihydroxyphthalate, are not available in published research.

Reaction Energetics and Transition State Analysis of Transformation Pathways

There are no specific studies on the reaction energetics or transition state analyses for transformation pathways of Dimethyl 3,6-dihydroxyphthalate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For Dimethyl 3,6-dihydroxyphthalate, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, MD can simulate how the molecule interacts with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its solubility and potential biological activity.

No molecular dynamics simulation studies have been published that specifically analyze the conformational behavior or intermolecular interactions of Dimethyl 3,6-dihydroxyphthalate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

Selection and Calculation of Molecular Descriptors for Electrophilicity Prediction

To build a QSAR model for Dimethyl 3,6-dihydroxyphthalate, a set of molecular descriptors would first need to be calculated using computational methods. For predicting electrophilicity, relevant descriptors would include parameters derived from DFT calculations such as the energy of the LUMO, electronegativity, and chemical hardness. These descriptors quantify different aspects of the molecule's electronic structure. Once calculated for a series of related compounds with known electrophilic reactivity, a mathematical model can be developed to predict the reactivity of new or untested compounds like Dimethyl 3,6-dihydroxyphthalate.

No QSAR models specifically developed for or including Dimethyl 3,6-dihydroxyphthalate to predict its chemical reactivity profile are available in the literature.

Based on a comprehensive review of the available scientific literature, there are no specific studies focused on the development of predictive models for the transformation outcomes of the chemical compound Dimethyl 3,6-dihydroxyphthalate.

Research into the predictive modeling of transformations, such as degradation or metabolic pathways, is more commonly found for the broader class of phthalate (B1215562) esters or other related compounds. For instance, studies have utilized Quantitative Structure-Activity Relationship (QSAR) models to predict the degradation of various phthalic acid esters (PAEs) in soil, often identifying quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy and charge distributions as key predictors. researchgate.net Similarly, three-dimensional QSAR (3D-QSAR) models have been developed to understand the toxic effects of different phthalates by correlating their structural features (electrostatic, steric, and hydrophobic fields) with biological activity. nih.gov

Furthermore, kinetic models, such as the modified Gompertz model, have been applied to describe the transformation rates of isomers like dimethyl phthalate (DMP), dimethyl isophthalate (B1238265) (DMI), and dimethyl terephthalate (B1205515) (DMT) by microorganisms. researchgate.net These studies often identify intermediates, such as the corresponding mono-methyl esters, suggesting a common de-esterification pathway. researchgate.net

Theoretical investigations using Density Functional Theory (DFT) have also been employed to elucidate the fragmentation mechanisms of phthalates in mass spectrometry and to study the reaction mechanisms of related chemical classes. researchgate.netnih.gov However, these computational studies have not been specifically applied to Dimethyl 3,6-dihydroxyphthalate in the context of predicting its transformation outcomes in environmental or biological systems.

While these methodologies are well-established for predicting the fate and effects of other phthalates and organic compounds, dedicated research to develop and validate such predictive models for Dimethyl 3,6-dihydroxyphthalate is not present in the reviewed literature. Therefore, no detailed research findings or data tables for this specific compound can be provided.

Advanced Analytical Methodologies in Research on Dimethyl 3,6 Dihydroxyphthalate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of phthalate (B1215562) derivatives, offering non-destructive and highly detailed information. Each technique provides a unique piece of the structural puzzle, from the atomic connectivity to the identification of functional groups and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of Dimethyl 3,6-dihydroxyphthalate. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR experiments reveal the connectivity between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Dimethyl 3,6-dihydroxyphthalate is expected to show distinct signals for the methoxy (B1213986) protons, the hydroxyl protons, and the aromatic protons. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum. The chemical shift of the hydroxyl (-OH) protons can vary depending on solvent and concentration and would also appear as a singlet. The two aromatic protons are chemically equivalent and would present as a single singlet in the aromatic region of thespectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Dimethyl 3,6-dihydroxyphthalate, distinct signals are expected for the methyl carbons of the ester groups, the aromatic carbons attached to the hydroxyl groups, the aromatic carbons attached to the carboxyl groups, and the carbonyl carbons of the ester groups. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester groups. For instance, in related phthalate esters, the ester carbonyl carbon (C=O) typically resonates downfield. stackexchange.com The methyl ester carbon (-OCH₃) appears significantly upfield, often around 52 ppm. stackexchange.com

2D NMR Spectroscopy: To resolve any ambiguities and confirm assignments, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, although for the symmetric Dimethyl 3,6-dihydroxyphthalate, no H-H couplings on the aromatic ring are expected.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates directly bonded carbon and hydrogen atoms. mdpi.com It would definitively link the aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For example, correlations would be observed between the methoxy protons and the carbonyl carbon, and between the aromatic protons and the neighboring quaternary and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of atoms, which is useful for confirming conformational details.

Table 1: Predicted NMR Chemical Shift Ranges for Dimethyl 3,6-dihydroxyphthalate

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methoxy Protons | ¹H | 3.8 - 4.0 | Singlet | From -COOCH₃ groups. |

| Hydroxyl Protons | ¹H | 5.0 - 7.0 | Singlet (broad) | Chemical shift is solvent and concentration dependent. |

| Aromatic Protons | ¹H | 6.8 - 7.2 | Singlet | Protons at C4 and C5 positions. |

| Methoxy Carbons | ¹³C | 51 - 53 | Quartet (in ¹H coupled) | From -COOCH₃ groups. stackexchange.com |

| Aromatic Carbons (C4, C5) | ¹³C | 115 - 125 | Doublet (in ¹H coupled) | Carbons bearing protons. |

| Aromatic Carbons (C3, C6) | ¹³C | 145 - 155 | Singlet | Carbons bearing hydroxyl groups. |

| Aromatic Carbons (C1, C2) | ¹³C | 128 - 135 | Singlet | Carbons bearing carboxyl groups. stackexchange.com |

| Carbonyl Carbons | ¹³C | 165 - 170 | Singlet | Ester C=O carbons. stackexchange.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of Dimethyl 3,6-dihydroxyphthalate and studying its fragmentation behavior. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula, which distinguishes it from other isomers or compounds with the same nominal mass.

Accurate Mass Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the elemental formula (C₁₀H₁₀O₆) of the parent molecule. This high level of accuracy is critical for verifying the identity of a newly synthesized compound or an isolated natural product.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of phthalate esters is well-studied. A common fragmentation pathway for many phthalate esters involves the formation of a characteristic ion at m/z 149, corresponding to protonated phthalic anhydride (B1165640). epa.govresearchgate.net For dimethyl phthalate specifically, a base peak at m/z 163 is often observed, resulting from the alpha-cleavage loss of a methoxy radical (-OCH₃). epa.govresearchgate.net

For Dimethyl 3,6-dihydroxyphthalate, the fragmentation pattern would be influenced by the hydroxyl groups. Expected fragmentation pathways include:

Loss of a methoxy radical (-OCH₃) from the molecular ion.

Loss of a methanol (B129727) molecule (CH₃OH) via rearrangement.

Cleavage of the C-C bond next to the carbonyl group. libretexts.orgchemistrynotmystery.com

Sequential loss of water (H₂O) from the hydroxyl groups.

Formation of ions related to dihydroxyphthalic anhydride.

Analyzing these fragmentation pathways helps to confirm the positions of the hydroxyl and ester functional groups on the aromatic ring. nih.gov

Table 2: Key Ions Expected in the Mass Spectrum of Dimethyl 3,6-dihydroxyphthalate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 226 | [M]⁺˙ (Molecular Ion) | Intact molecule |

| 195 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 194 | [M - CH₃OH]⁺˙ | Loss of methanol |

| 181 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 166 | [M - 2(CH₃OH)]⁺˙ | Sequential loss of two methanol molecules |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of Dimethyl 3,6-dihydroxyphthalate would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. youtube.com

Key expected vibrational bands include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to intermolecular hydrogen bonding. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. youtube.com

C=O Stretching: A very strong and sharp absorption band in the range of 1700-1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group. youtube.com

C=C Stretching: Aromatic ring C=C stretching vibrations result in one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and the phenol (B47542) ether-like linkage will be visible in the "fingerprint region," typically between 1000-1300 cm⁻¹. youtube.com

The presence and position of these bands provide clear evidence for the key functional groups—hydroxyl, ester, and aromatic ring—that constitute Dimethyl 3,6-dihydroxyphthalate.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The absorption of UV or visible light promotes electrons from a ground state to an excited state, with the wavelength of maximum absorbance (λ_max) being characteristic of the molecule's electronic structure.

The UV-Vis spectrum of Dimethyl 3,6-dihydroxyphthalate is dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylate groups influences the energy of these transitions and thus the λ_max. Structural factors, such as the dihedral angle between the ester groups and the aromatic ring, can significantly affect the extent of π-electron conjugation and cause shifts in the absorption spectrum. nih.gov Changes in this conjugation can even lead to visible color differences in related compounds. nih.gov

This technique is also a valuable tool for monitoring the progress of reactions involving the synthesis or modification of Dimethyl 3,6-dihydroxyphthalate. As the chromophore (the light-absorbing part of the molecule) changes during a reaction, the UV-Vis spectrum will change accordingly, allowing for real-time tracking of reactant consumption and product formation.

Chromatographic Separation and Quantification Methods

Chromatographic methods are paramount for the isolation, purification, and quantification of Dimethyl 3,6-dihydroxyphthalate, especially from complex mixtures or reaction media. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Diode Array Detection, Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like phthalate derivatives. thermofisher.com The separation of Dimethyl 3,6-dihydroxyphthalate from its isomers (e.g., Dimethyl 4,5-dihydroxyphthalate) and other related impurities is a significant analytical challenge, as these compounds often have very similar polarities. sielc.comsielc.com Successful separation is achieved by optimizing the stationary phase (typically reversed-phase C18), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with acid modifiers), and temperature. nih.gov

Advanced detectors greatly enhance the power of HPLC analysis:

Diode Array Detection (DAD): A DAD (also known as a PDA) detector acquires a full UV-Vis spectrum at each point in the chromatogram. scioninstruments.comshimadzu.eu This has two major advantages:

Optimal Wavelength Selection: The compound can be quantified at its wavelength of maximum absorbance, maximizing sensitivity.

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the peak is pure, the spectra will be identical. The presence of a co-eluting impurity will result in spectral differences, allowing for the assessment of peak purity. scioninstruments.com

Fluorescence Detection: For molecules that fluoresce, a fluorescence detector offers significantly higher sensitivity and selectivity compared to UV-Vis detection. While not all phthalates are naturally fluorescent, the dihydroxy-substituted aromatic ring in the target compound may confer fluorescent properties. A validated HPLC method with fluorescence detection has been successfully used for the sensitive determination of a complex dicarboxylate derivative, demonstrating its potential applicability. nih.gov The method involves selecting optimal excitation and emission wavelengths to maximize the signal from the target analyte while minimizing background noise.

The combination of HPLC's high-resolution separation power with the rich informational content from advanced detectors like DAD and the high sensitivity of fluorescence detectors provides a robust platform for the reliable separation and quantification of Dimethyl 3,6-dihydroxyphthalate. nih.govtaylorandfrancis.com

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar molecule like "Dimethyl 3,6-dihydroxyphthalate," direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector or column. Therefore, derivatization is a common and often necessary step to convert the polar hydroxyl groups into more volatile and thermally stable functional groups, such as silyl (B83357) ethers or methyl ethers. This process not only facilitates GC analysis but also improves chromatographic peak shape and detection sensitivity.

In the context of reaction monitoring, GC can be employed to track the progress of the synthesis of "Dimethyl 3,6-dihydroxyphthalate" or its subsequent reactions. By taking aliquots from the reaction mixture at different time intervals, derivatizing them, and analyzing them by GC, researchers can monitor the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

A typical GC method for the analysis of derivatized "Dimethyl 3,6-dihydroxyphthalate" would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of stationary phase is critical for achieving good separation from other components in the mixture. restek.com

Table 1: Representative GC Parameters for Analysis of Phthalate Esters

| Parameter | Value |

| Column | HP-5-MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) nih.gov |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 60°C, ramped to 280°C nih.gov |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These are general parameters and would require optimization for the specific derivatives of "Dimethyl 3,6-dihydroxyphthalate". |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Complex Reaction Mixtures

When analyzing complex reaction mixtures from the synthesis or derivatization of "Dimethyl 3,6-dihydroxyphthalate," the coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical detail.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the identification and quantification of target compounds in complex matrices. The first mass spectrometer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences, allowing for the detection of trace-level impurities and byproducts. For phthalates, which can have common fragment ions, GC-MS/MS is particularly useful for resolving and specifically quantifying individual compounds. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the analysis of polar, non-volatile, and thermally labile compounds like underivatized "Dimethyl 3,6-dihydroxyphthalate." ub.edu This technique avoids the need for derivatization, simplifying sample preparation. Reversed-phase liquid chromatography is typically used to separate the components of the mixture before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such analyses. Similar to GC-MS/MS, LC-MS/MS operating in MRM mode provides excellent selectivity and sensitivity. nih.gov This is crucial for accurately identifying and quantifying the main product, as well as any isomers or related impurities that may have formed during the reaction. sciex.com

Table 2: Comparison of Hyphenated Techniques for Phthalate Analysis

| Technique | Analytes | Sample Preparation | Ionization | Key Advantages |

| GC-MS/MS | Volatile derivatives | Derivatization often required nih.gov | Electron Ionization (EI) | High chromatographic resolution, established libraries for identification. restek.com |

| LC-MS/MS | Polar, non-volatile compounds | Minimal, "dilute and shoot" often possible | Electrospray Ionization (ESI) | No derivatization needed, suitable for thermally labile compounds. nih.gov |

X-ray Crystallography for Single-Crystal Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on "Dimethyl 3,6-dihydroxyphthalate," a single crystal of high quality is required. This crystal is grown by slowly cooling a saturated solution or by slow evaporation of the solvent.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. This provides unambiguous structural confirmation of the compound.

Table 3: Representative Crystallographic Data for a Related Phthalate Derivative

| Parameter | Value (for a representative crystal structure) |

| Chemical Formula | C₁₀H₁₀O₆ chemsrc.com |

| Crystal System | (Hypothetical) Monoclinic |

| Space Group | (Hypothetical) P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | V |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | Expected between hydroxyl and carbonyl groups |

| Note: This table is illustrative. The actual crystallographic data for "Dimethyl 3,6-dihydroxyphthalate" would need to be determined experimentally. |

Future Research Trajectories for Dimethyl 3,6 Dihydroxyphthalate Chemistry

Exploration of Novel and Stereoselective Synthetic Pathways for Functionalized Derivatives

The inherent reactivity of the hydroxyl and ester moieties in dimethyl 3,6-dihydroxyphthalate provides a fertile ground for the development of a diverse library of functionalized derivatives. Future research will likely prioritize the exploration of novel and, crucially, stereoselective synthetic pathways to access a range of these derivatives with precisely controlled three-dimensional arrangements.

A key area of investigation will be the development of catalytic systems that can achieve high levels of stereoselectivity in reactions involving the phthalate (B1215562) scaffold. This could involve the design of chiral catalysts for asymmetric transformations, enabling the synthesis of enantiomerically pure derivatives. Such stereochemically defined molecules are of paramount importance in fields like medicinal chemistry and materials science, where specific stereoisomers can exhibit vastly different biological activities or material properties.

Furthermore, the development of one-pot or tandem reaction sequences starting from dimethyl 3,6-dihydroxyphthalate will be a significant focus. These approaches, which combine multiple synthetic steps into a single operation, offer increased efficiency, reduced waste generation, and lower costs compared to traditional multi-step syntheses. For instance, a sequence could involve an initial functionalization of the hydroxyl groups followed by a selective transformation of the ester groups, all within the same reaction vessel.

Design and Synthesis of Advanced Materials Utilizing Dimethyl 3,6-dihydroxyphthalate Scaffolds

The rigid aromatic core and the presence of reactive functional groups make dimethyl 3,6-dihydroxyphthalate an attractive building block for the design and synthesis of advanced materials. Future research is anticipated to leverage this potential in several key areas.

One promising avenue is the incorporation of the dimethyl 3,6-dihydroxyphthalate unit into novel polymers. The diol functionality allows for its use as a monomer in step-growth polymerization reactions, such as the formation of polyesters and polyurethanes. By carefully selecting co-monomers, polymers with tailored properties, including thermal stability, mechanical strength, and optical characteristics, could be synthesized. The aromatic nature of the phthalate core would likely impart rigidity and enhanced thermal resistance to the resulting polymer chains.

Moreover, the dimethyl 3,6-dihydroxyphthalate scaffold can be utilized in the construction of metal-organic frameworks (MOFs) and other porous crystalline materials. The hydroxyl and carboxylate functionalities (after hydrolysis of the esters) can act as coordination sites for metal ions, leading to the formation of extended, three-dimensional networks. The porosity and functionality of these materials could be tuned by modifying the phthalate building block or by introducing other organic linkers, opening up applications in gas storage, separation, and catalysis.

Deeper Elucidation of Complex Reaction Networks and Mechanistic Pathways

A thorough understanding of the reaction mechanisms governing the transformations of dimethyl 3,6-dihydroxyphthalate is crucial for optimizing existing synthetic routes and for the rational design of new ones. Future research will undoubtedly focus on a deeper elucidation of the complex reaction networks and mechanistic pathways involving this compound.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, will be instrumental in monitoring reaction progress and identifying transient intermediates. This will provide valuable insights into the sequence of elementary steps that constitute a particular transformation. For example, investigating the mechanism of electrophilic aromatic substitution on the electron-rich benzene (B151609) ring will help in controlling the regioselectivity of such reactions.

Computational chemistry will also play a pivotal role in unraveling reaction mechanisms at the molecular level. Density functional theory (DFT) calculations can be employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This theoretical approach can complement experimental findings and provide a predictive framework for understanding the reactivity of dimethyl 3,6-dihydroxyphthalate and its derivatives.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. rsc.org In the context of dimethyl 3,6-dihydroxyphthalate chemistry, these computational tools hold immense promise for accelerating the discovery and optimization of new reactions and materials.

Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new, untested reactions. nih.govresearchgate.net For instance, an ML model could predict the yield or selectivity of a particular functionalization reaction on the dimethyl 3,6-dihydroxyphthalate scaffold under a given set of conditions. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. rsc.org By representing molecular structures as numerical fingerprints, these models can learn the complex relationships between reactants, reagents, and reaction outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Dimethyl 3,6-dihydroxyphthalate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) paired with UV-Vis detection is widely used for quantifying aromatic dihydroxy compounds. For higher sensitivity, consider coupling with mass spectrometry (LC-MS/MS). Calibration curves should be prepared using purified standards, and recovery rates must be validated via spiked samples. Enzymatic assays (e.g., decarboxylase activity tests) can also confirm functional groups .

- Data Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reproducibility should be assessed across triplicate runs with ≤10% coefficient of variation.

Q. How can researchers safely handle Dimethyl 3,6-dihydroxyphthalate in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical impermeability), safety goggles with side shields, and lab coats. Refer to ANSI Z87.4 standards for eye protection .

- Engineering Controls : Use fume hoods for weighing and synthesis steps. Store the compound in airtight containers away from light and oxidizers.

- Emergency Measures : Immediate decontamination via safety showers and eyewash stations is critical upon exposure. Document first-aid procedures for dermal/ocular contact .

Q. What synthetic routes are feasible for Dimethyl 3,6-dihydroxyphthalate?

- Pathways :

Esterification of 3,6-Dihydroxyphthalic Acid : React with methanol in the presence of sulfuric acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC).

Selective Methylation : Protect hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers, followed by methyl esterification and deprotection .

- Yield Optimization : Adjust molar ratios (e.g., 1:5 acid-to-methanol) and reflux time (typically 12–24 hours). Purify via recrystallization or silica gel chromatography.

Advanced Research Questions

Q. How does Dimethyl 3,6-dihydroxyphthalate interact with microbial degradation pathways?

- Metabolic Pathways :

- Initial Hydrolysis : Microbial esterases may cleave methyl groups, yielding 3,6-dihydroxyphthalic acid, which is prone to decarboxylation .

- Ring Cleavage : Dioxygenases (e.g., phthalate 4,5-dioxygenase) could catalyze aromatic ring opening, forming intermediates like 4,5-dihydroxyphthalate. This aligns with pathways observed in Pseudomonas spp. .

Q. What enzymatic assays can elucidate the decarboxylation kinetics of Dimethyl 3,6-dihydroxyphthalate derivatives?

- Assay Design :

- Enzyme Source : Purify 3,4-dihydroxyphthalate decarboxylase (EC 4.1.1.69) from Pseudomonas testosteroni lysates .

- Kinetic Parameters : Monitor CO₂ release using a manometric system or pH-stat titration. Calculate and via Michaelis-Menten plots.

- Inhibition Studies : Test competitive inhibitors (e.g., 3,4-dihydroxybenzoate) to confirm substrate specificity .

Q. How can contradictory data on metabolite stability (e.g., decarboxylation vs. oxidation) be resolved?

- Data Analysis Framework :

- Controlled Replicates : Conduct experiments under anaerobic vs. aerobic conditions to isolate oxidative artifacts.

- Isotopic Labeling : Use -labeled dimethyl esters to track carbon fate during degradation.

- Cross-Validation : Compare results with mutant strains lacking specific dioxygenases (e.g., P. testosteroni mutants deficient in plasmid-borne genes) .

Research Challenges & Future Directions

- Data Gaps : Limited structural data on dimethyl phthalate dioxygenases. Molecular docking studies could predict binding affinities.

- Toxicity Profiling : Assess ecotoxicological impacts using Daphnia magna or algal models, referencing ZDHC MRSL guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.